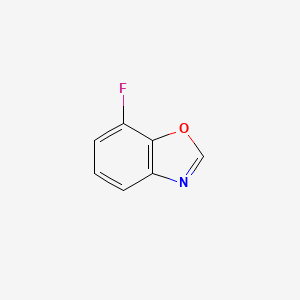

7-Fluoro-1,3-benzoxazole

描述

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRWHOLUEQVYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 1,3 Benzoxazole and Its Functionalized Derivatives

Foundational Synthetic Routes to the Benzoxazole (B165842) Nucleus

The construction of the benzoxazole core primarily relies on the cyclization of 2-aminophenol (B121084) precursors with various electrophilic partners. nih.govresearchgate.net These methods have evolved from classical high-temperature condensations to more sophisticated catalytic systems.

Condensation Reactions Utilizing 2-Aminophenol Precursors

The most traditional and direct route to benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides and esters. medcraveonline.comresearchgate.net These reactions are typically carried out under harsh conditions, often requiring strong acids like polyphosphoric acid (PPA) and high temperatures. core.ac.ukindexcopernicus.com For instance, the reaction of 2,4-diaminophenol (B1205310) dihydrochloride (B599025) with aryl carboxylic acids in PPA yields 5-amino-2-arylbenzoxazoles. indexcopernicus.com

Another common approach is the reaction of 2-aminophenols with aldehydes to form a Schiff base intermediate, which then undergoes oxidative cyclization to the benzoxazole. indexcopernicus.comresearchgate.net Various oxidizing agents, including hypervalent iodine compounds, have been employed for this transformation. indexcopernicus.com

The use of orthoesters as a one-carbon source provides another pathway to 2-unsubstituted or 2-substituted benzoxazoles. The reaction of ortho-substituted anilines with functionalized orthoesters offers an efficient method for creating the benzoxazole ring system. wjpsonline.comorganic-chemistry.org

| Precursor | Reagent | Conditions | Product | Reference(s) |

| 2-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA), High Temperature | 2-Substituted Benzoxazole | core.ac.ukindexcopernicus.com |

| 2-Aminophenol | Aldehyde | Oxidizing Agent (e.g., Iodobenzene diacetate) | 2-Substituted Benzoxazole | indexcopernicus.com |

| 2-Aminophenol | Orthoester | Silica Sulfuric Acid, Solvent-Free | Benzoxazole | indexcopernicus.com |

| 2-Bromoaniline | Acyl Halide | Base, Solvent | 2-Substituted Benzoxazole | indexcopernicus.com |

Catalytic Approaches in Benzoxazole Formation

To overcome the limitations of harsh reaction conditions, a multitude of catalytic systems have been developed. These approaches offer milder conditions, higher yields, and greater functional group tolerance. mdpi.com

Metal-Catalyzed Reactions: Transition metals, particularly copper and palladium, play a pivotal role in modern benzoxazole synthesis. organic-chemistry.org Copper-catalyzed methods include the cyclization of 2-aminophenols with β-diketones and the one-pot synthesis from bromoanilines and acyl halides. wjpsonline.comindexcopernicus.comorganic-chemistry.org Palladium catalysts are effective for the direct C-H bond arylation of the benzoxazole core. organic-chemistry.org Iron-catalyzed hydrogen transfer reactions provide a pathway for the synthesis of 2-substituted benzoxazoles from o-hydroxynitrobenzenes and alcohols. organic-chemistry.org Nickel(II) complexes have also been utilized for the intramolecular cyclization of 2-aminophenols and aromatic aldehydes. rsc.org

Acid and Other Catalysts: Brønsted acidic ionic liquids have been employed as efficient and reusable heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. rsc.orgacs.org Samarium triflate has been used as a reusable acid catalyst in aqueous media, highlighting a green chemistry approach. organic-chemistry.org Other notable catalytic systems include cerium chloride/sodium iodide with oxygen as the oxidant, and phosphotungstic acid under solvent-free grinding conditions. researchgate.net

| Catalyst System | Reactants | Key Features | Reference(s) |

| Copper Iodide (CuI) / Brønsted Acid | 2-Aminophenol, β-Diketone | Tolerates various substituents on 2-aminophenol. | wjpsonline.comorganic-chemistry.org |

| Palladium Complex | Benzoxazole, Aryl Chloride | Direct C-H arylation at the 2-position. | organic-chemistry.org |

| Iron Catalyst | o-Hydroxynitrobenzene, Alcohol | Redox condensation via hydrogen transfer. | organic-chemistry.org |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | Solvent-free, reusable catalyst, high yields. | rsc.orgacs.org |

| Samarium Triflate | o-Amino(thio)phenol, Aldehyde | Green, efficient, aqueous medium. | organic-chemistry.org |

| Nickel(II) Complex | 2-Aminophenol, Aromatic Aldehyde | Low catalyst loading, high yields. | rsc.org |

| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehyde | Green catalyst, short reaction time. | nih.govrsc.org |

Strategies for the Direct and Indirect Fluorination of Benzoxazole Ring Systems

Introducing a fluorine atom, specifically at the 7-position of the benzoxazole ring, requires strategic synthetic planning due to the challenges of regioselectivity.

Regioselective Synthesis of Fluoro-Benzoxazole Isomers

Achieving regioselective fluorination is a critical step in the synthesis of 7-fluoro-1,3-benzoxazole. Direct fluorination of the pre-formed benzoxazole ring often leads to a mixture of isomers. Therefore, strategies often involve the use of a pre-fluorinated starting material.

One effective strategy is to start with a correspondingly substituted 2-aminophenol. For example, the synthesis of 5-fluoro-2-methyl-6-(4-arylpiperazin-1-yl)benzoxazoles begins with the nitration of 3-chloro-4-fluorophenol, followed by piperazinylation and then reductive cyclization to form the benzoxazole ring. mdpi.com This multi-step approach ensures the fluorine atom is precisely positioned.

Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used, but controlling the position of fluorination can be challenging. Therefore, directing groups or specific reaction conditions are often necessary to achieve the desired 7-fluoro isomer.

Multi-Step Approaches for Introducing 7-Fluoro Substitutions

A common and reliable method for synthesizing this compound involves a multi-step sequence starting from a fluorinated precursor. For instance, the synthesis of 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, a related fluorinated bicyclic system, involves the electrophilic aromatic substitution to install the fluorine at the 7-position of an indanone precursor, followed by other functional group manipulations. vulcanchem.com A similar logic can be applied to benzoxazole synthesis, where a fluorinated aniline (B41778) or phenol (B47542) derivative serves as the starting point.

The synthesis of (7-Fluoro-1H-indol-2-yl)methanol, another analogous heterocyclic compound, often involves constructing the indole (B1671886) core first and then introducing the fluorine atom at the 7-position. This highlights the general strategy of building the heterocyclic system from a pre-fluorinated benzene (B151609) ring derivative to ensure the correct regiochemistry.

Modern Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis emphasizes the development of sustainable and efficient methodologies. nih.govmdpi.com This is reflected in the recent advancements in benzoxazole synthesis.

The use of green catalysts, such as TiO₂–ZrO₂, and reactions in environmentally benign solvents like water are becoming more common. nih.govrsc.org Microwave- and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com For example, the condensation of 4-O-alkylated benzaldehyde (B42025) derivatives with 2-aminophenol to form Schiff bases, a key step in one benzoxazole synthesis, proceeds in excellent yields under microwave or ultrasound conditions. mdpi.com

Mechanochemical reactions, which involve grinding solid reactants together, offer a solvent-free alternative that can also lead to high yields in short reaction times. mdpi.com Furthermore, the use of deep eutectic solvents (DES) as reaction media is another emerging green chemistry approach. mdpi.com These modern techniques not only improve the efficiency of benzoxazole synthesis but also align with the principles of sustainable chemistry by reducing waste and energy consumption.

| Technique | Advantages | Example Application | Reference(s) |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Schiff base formation for benzoxazole synthesis | mdpi.com |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields | Schiff base formation for benzoxazole synthesis | mdpi.com |

| Mechanochemical Reactions | Solvent-free, high yields, short reaction times | Schiff base formation for benzoxazole synthesis | mdpi.com |

| Reactions in Deep Eutectic Solvents (DES) | Green solvent, potential for improved yields | Cyclocondensation of Schiff bases | mdpi.com |

| Nanocatalysis | High surface area, high activity, reusability | Synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes | nih.govrsc.org |

Green Chemistry Methodologies in Fluoro-Benzoxazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fluoro-benzoxazole scaffolds to minimize hazardous substances, reduce waste, and improve energy efficiency. These methodologies often employ alternative catalysts, solvents, and energy sources.

Recent research has focused on the use of reusable, heterogeneous, and environmentally benign catalysts. One such example is the application of poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H), which can act as both a reaction promoter and a solvent. This approach has been successfully used for the synthesis of various benzoxazole derivatives, including 6-fluoro-2-phenyl-1,3-benzoxazole. arabjchem.org The catalyst is easily recoverable and can be reused multiple times without a significant loss in activity, which aligns with green chemistry principles. arabjchem.org

Another green approach involves the use of Brønsted acidic ionic liquid gels as efficient, recyclable heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions. acs.org These reactions proceed with high yields, and the catalyst can be easily separated from the reaction mixture by centrifugation and reused. acs.org While not exclusively demonstrated for this compound, the broad substrate scope suggests potential applicability. acs.org

Alternative energy sources like microwave irradiation and ultrasound have also been employed to promote greener synthesis. mdpi.comjbarbiomed.com Microwave-assisted synthesis, in particular, offers benefits such as enhanced reaction rates, greater selectivity, and high yields in shorter reaction times compared to conventional heating methods. arabjchem.orgmdpi.com For instance, the synthesis of benzoxazole derivatives has been achieved using phenyliodoniumbis-trifluoroacetate (PIFA) in ethanol (B145695) under microwave irradiation. jbarbiomed.com Similarly, ultrasound-assisted synthesis has been shown to be effective for the cyclocondensation step in forming benzoxazole precursors. mdpi.com

The use of eco-friendly solvents is another cornerstone of green benzoxazole synthesis. One-pot methods using water as a solvent have been developed for the synthesis of mercapto-benzoxazoles. ijpbs.com Furthermore, deep eutectic solvents (DES) have been explored as a sustainable reaction medium for the preparation of benzoxazole precursors, demonstrating the versatility of green chemistry in this field. mdpi.com

Interactive Table 1: Comparison of Green Synthetic Methods for Benzoxazole Derivatives

| Method | Catalyst / Promoter | Solvent / Condition | Key Advantages | Yield | Reference |

| Heterogeneous Catalysis | PEG-SO₃H | 80–90 °C | Reusable catalyst, solvent action | Good to Excellent | arabjchem.org |

| Ionic Liquid Gel | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | Reusable catalyst, high yields, simple work-up | High | acs.org |

| Microwave-Assisted | Phenyliodoniumbis-trifluoroacetate (PIFA) | Ethanol | Rapid reaction times, high efficiency | --- | jbarbiomed.com |

| Ultrasound-Assisted | ZnO Nanoparticles | Ethanol | Short reaction times (5 min), high efficiency | High | mdpi.com |

| Deep Eutectic Solvents (DES) | --- | Choline chloride/urea | Sustainable solvent, high yields | High | mdpi.com |

| Electrochemical Synthesis | --- | Electrochemical pathway (10mA) | Green method | Good | ijpbs.com |

Continuous Flow and Mechanochemical Synthetic Processes

The transition from traditional batch processing to continuous flow and mechanochemical synthesis represents a significant advancement in producing benzoxazoles, offering enhanced safety, scalability, and efficiency.

Continuous Flow Synthesis

Continuous flow technology provides precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling unstable intermediates often encountered in benzoxazole synthesis. cam.ac.ukacs.org An efficient and scalable multistep flow process has been developed for transforming 3-halo-N-acyl anilines, including 3-chloro-4-fluoroaniline, into functionalized benzoxazoles. cam.ac.uk This process involves an ortho-lithiation that generates a highly unstable intermediate, which is immediately quenched in-line, minimizing byproduct formation—a common issue in large-scale batch reactions. cam.ac.ukacs.org

The benefits of continuous flow are not limited to improved yield and safety. A life cycle assessment comparing batch and continuous flow synthesis of 2-aryl benzoxazoles demonstrated that the flow approach reduces carbon emissions by up to 85% and significantly lowers energy consumption and solvent load. rsc.orgresearchgate.net This highlights the sustainability of flow chemistry, which also allows for the integration of catalyst regeneration and solvent recycling, contributing to a circular economy model. rsc.org The synthesis of a key benzoxazole pharmaceutical intermediate has been successfully transitioned from batch to a fully continuous process, underscoring its industrial viability and robustness. acs.org

Interactive Table 2: Continuous Flow Synthesis of Functionalized Benzoxazoles

| Starting Material | Key Reagents | Process Highlights | Advantages | Reference |

| 3-halo-N-acyl anilines | n-BuLi, Electrophile | ortho-lithiation, intramolecular cyclization, in-line quench | Precise temperature control, minimizes unstable intermediate hold-up, high yield and quality | cam.ac.ukacs.org |

| N-pivaloyl-protected 3,4-dichloro aniline | n-BuLi, SO₂, SO₂Cl₂ | Multi-step sequence including lithiation, sulfination, and chlorination | Robust and scalable process for pharmaceutical intermediates, increased yield | acs.org |

| o-hydroxyanilides | Oxygen, OMS catalyst | Aerobic oxidative cyclization | Catalyst regeneration, reduced waste, high solvent recyclability, lower environmental impact | rsc.org |

Mechanochemical Synthesis

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent (liquid-assisted grinding, LAG) alternative to traditional synthesis. nih.govbeilstein-journals.org This technique is particularly effective for the solid-state synthesis of benzoxazoles, eliminating the need for bulk organic solvents and often proceeding rapidly at room temperature. smolecule.com

The mechanochemical preparation of 3-bromo-6-fluoro-1,2-benzoxazole (B2477097) has been demonstrated via ball milling, achieving yields of 82% to 90% within just 30 minutes. smolecule.com The process relies on the generation of localized "hot spots" and reactive intermediates through mechanical stress, promoting solid-state mixing and reactions that are inefficient in solution. smolecule.com One-pot, solvent-free mechanochemical protocols have also been developed for synthesizing derivatives like 2-anilinobenzoxazoles from anilines, CS₂, and 2-aminophenol using a sequential ball-milling process. rsc.org These methods are noted for their high efficiency, reduced environmental footprint, and simplicity. mdpi.comsmolecule.com

Interactive Table 3: Mechanochemical Synthesis of Benzoxazole Derivatives

| Product Type | Reactants | Conditions | Key Advantages | Reference |

| 3-Bromo-6-fluoro-1,2-benzoxazole | 2-Amino-4-fluorophenol, brominated aldehyde precursor | Ball milling, room temperature, 30 min | Solvent-free, rapid, excellent yields (82-90%) | smolecule.com |

| 2-Anilinobenzoxazoles | Anilines, CS₂, 2-Aminophenol | Sequential ball-milling, solvent-free | One-pot synthesis, avoids hazardous reagents | rsc.org |

| Benzoxazole derivatives | 2-Aminophenol, Aldehydes | ZnO nanoparticles, ball milling | Use of nano-catalyst, efficient | beilstein-journals.org |

| Benzoxazole precursors (Schiff bases) | Aldehydes, 2-Aminophenol | Mechanochemical, 5 min, 14 Hz | Rapid, solvent-free, high yield | mdpi.com |

Chemical Reactivity and Advanced Derivatization Strategies for 7 Fluoro 1,3 Benzoxazole Analogues

Nucleophilic and Electrophilic Transformations on the Fluoro-Benzoxazole Core

The reactivity of the 7-fluoro-1,3-benzoxazole core is characterized by the interplay of the electron-donating oxygen atom, the electron-withdrawing imine nitrogen, and the strongly electron-withdrawing fluorine atom. This arrangement creates an electron-deficient aromatic ring, making it susceptible to certain transformations while directing others to specific positions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C7 position, along with the inherent electron deficiency of the benzoxazole (B165842) system, activates the ring for nucleophilic aromatic substitution. While the fluorine atom itself can be displaced by potent nucleophiles under specific conditions, its primary role is to activate other positions on the ring. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon atoms in the benzene (B151609) portion of the molecule, facilitating attack by nucleophiles. vulcanchem.com For instance, in related halogenated benzoxazoles, nucleophilic substitution is a common reaction pathway. Strong nucleophiles like alkoxides, thiolates, and amines can displace other leaving groups (such as halogens) that might be present on the ring, a common strategy for introducing diverse side chains.

Electrophilic Aromatic Substitution: The 7-fluoro group, being an ortho-, para-directing deactivator, influences the regioselectivity of electrophilic substitution reactions. The electron-withdrawing inductive effect of fluorine deactivates the entire ring towards electrophiles. However, its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to it. In the case of this compound, this would primarily direct electrophiles to the C4 and C6 positions. The electronic effects of the fused oxazole (B20620) ring further modulate this regioselectivity. For example, in 6-bromo-7-fluorobenzo[d]oxazole, the 7-fluoro group directs incoming electrophiles to the 5-position.

| Transformation Type | Reagents & Conditions | Outcome |

| Nucleophilic Substitution | Sodium methoxide (B1231860) or potassium tert-butoxide in polar solvents. smolecule.com | Displacement of the fluorine atom or other halogens on the ring by nucleophiles. |

| Oxidation | Potassium permanganate (B83412) or hydrogen peroxide. smolecule.com | Oxidation of the benzoxazole ring or side chains to form different derivatives. |

| Reduction | Lithium aluminum hydride or sodium borohydride. smolecule.com | Reduction of the oxazole ring or functional groups on side chains. |

| Coupling Reactions | Palladium or copper catalysts (e.g., Suzuki, Heck, Buchwald-Hartwig). evitachem.comorganic-chemistry.org | Formation of C-C or C-N bonds to introduce complex side chains. |

Functional Group Interconversions and Side-Chain Elaborations

The versatility of the this compound scaffold is greatly expanded through functional group interconversions (FGIs) and the elaboration of side chains, particularly at the C2 position. imperial.ac.ukresearchgate.net These strategies are fundamental in creating libraries of analogues for various applications. mdpi.com

The C2 position of the benzoxazole ring is particularly amenable to modification. A common synthetic route involves the cyclization of a 2-amino-6-fluorophenol (B142537) with various precursors like aldehydes, carboxylic acids, or orthoesters. organic-chemistry.org This method directly installs a substituent at the C2 position, which can then be further modified.

For example, a 2-methyl group can be introduced and subsequently functionalized. mdpi.com A 2-chloromethyl group serves as a reactive handle for nucleophilic substitution to introduce a wide array of side chains. vulcanchem.com Similarly, converting a 2-thiol group, as seen in 5-fluorobenzoxazole-2-thiol, into an amine via microwave-assisted amination is a facile FGI. ossila.com These transformations allow for the systematic exploration of the chemical space around the core structure.

Side-chain elaboration is also prominent in building complex molecules. For instance, coupling reactions are frequently employed to attach aryl or piperazine (B1678402) moieties, which are known to be important pharmacophores. The synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrates a multi-step process involving nitration, nucleophilic substitution of a fluorine atom (not the one at C7 in this case), reduction of the nitro group, and subsequent cyclization to form the benzoxazole ring. mdpi.com

| Precursor | Reagent/Reaction | Product |

| 2-Amino-6-fluorophenol | Carboxylic Acids / Aldehydes | 2-Substituted-7-fluoro-1,3-benzoxazoles. organic-chemistry.org |

| 2-(Chloromethyl)-7-fluoro-1,3-benzoxazole | Nucleophiles (e.g., amines, alcohols) | 2-(Substituted methyl)-7-fluoro-1,3-benzoxazoles. vulcanchem.com |

| This compound-2-thiol | Oxidation (e.g., H₂O₂) | Bis(7-fluoro-1,3-benzoxazol-2-yl) disulfide. |

| This compound-2-thiol | Amination reagents | 2-Amino-7-fluoro-1,3-benzoxazole derivatives. ossila.com |

Derivatization for the Development of Analytical Probes and Bio-conjugates

The unique photophysical properties of benzoxazole derivatives make them excellent candidates for the development of fluorescent probes. periodikos.com.brperiodikos.com.br The introduction of a fluorine atom can enhance properties like photostability and quantum yield. Derivatization of the this compound core is a key strategy for creating probes with high sensitivity and specificity for various analytes, including biomolecules like proteins and nucleic acids. periodikos.com.brnih.gov

A prominent example, though on a related benzofurazan (B1196253) scaffold, is 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), a fluorogenic reagent that reacts specifically with thiol groups in molecules like cysteine and homocysteine. caymanchem.com The reaction with a thiol causes a significant increase in fluorescence, allowing for sensitive detection. SBD-F exhibits excitation and emission maxima at approximately 380 nm and 515 nm, respectively. caymanchem.combertin-bioreagent.com Another related compound, 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), is also used for HPLC labeling. cymitquimica.com

While these examples are benzoxadiazoles, the underlying principle of using a fluorinated heterocyclic core to construct fluorescent probes is directly applicable to this compound. The benzoxazole core can be functionalized with reactive groups to enable covalent attachment to target molecules (bioconjugation) or with specific recognition motifs to act as selective sensors. fluorochem.co.ukchemscene.commdpi.com For instance, derivatization with groups that can intercalate into DNA has led to the development of benzoxazole-based fluorescent DNA probes. periodikos.com.brperiodikos.com.br These probes often show enhanced fluorescence upon binding to DNA, making them useful for cellular imaging and biochemical assays.

| Probe Name/Class | Target Analyte | Principle of Detection | Excitation/Emission (nm) |

| SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) | Thiols (e.g., Cysteine, Homocysteine) | Fluorogenic reaction upon covalent binding to thiol group. caymanchem.com | ~380 / ~515. caymanchem.com |

| DBD-F (4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) | HPLC Labeling Agent | Fluorescent tag for chromatography. cymitquimica.com | Not specified |

| Benzoxazole DNA Probes | DNA | Enhanced fluorescence upon intercalation into DNA helices. periodikos.com.brperiodikos.com.br | Varies with derivative |

| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Sulfhydryl groups, Phenolic hydroxyls, Amino groups | Covalent labeling of nucleophilic groups in proteins. nih.gov | Not specified |

Computational and Theoretical Investigations of 7 Fluoro 1,3 Benzoxazole Systems

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemistry, a branch of chemistry focused on the application of quantum mechanics to chemical systems, is instrumental in understanding the electronic structure and reactivity of molecules like 7-fluoro-1,3-benzoxazole. wikipedia.org These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity indicators, providing a theoretical foundation for experimental observations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural and electronic properties of benzoxazole (B165842) derivatives. ias.ac.innih.gov DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p) or cc-pVDZ), are used to optimize molecular geometries and predict a range of properties. nih.govesisresearch.org

For instance, in studies of bioactive benzoxazole derivatives, DFT is used to determine stable conformations and analyze the electronic distribution through molecular electrostatic potential (MEP) maps. esisresearch.org These maps help in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its interaction with biological targets. dntb.gov.uamdpi.com The electron-withdrawing nature of the fluorine atom in this compound, for example, significantly influences the electron density across the molecule, a feature that can be precisely mapped using DFT.

DFT calculations also provide valuable data on bond lengths, bond angles, and dihedral angles, which are essential for a complete structural characterization. nih.gov Theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared and Raman spectra to validate the computational model. dntb.gov.ua Furthermore, DFT is applied to calculate various quantum chemical parameters that describe the global reactivity of a molecule, such as electronegativity, chemical hardness, and global electrophilicity index. ias.ac.indntb.gov.ua

A study on a series of novel 2-(p-tert-butylphenyl)-5-(3-substituted-propionamido)benzoxazole derivatives utilized DFT to perform geometric optimization, analyze HOMO-LUMO orbital energies, and calculate other electronic parameters. researchgate.net This theoretical approach is crucial for designing new compounds and understanding their potential biological activities. nih.gov

Table 1: Selected Applications of DFT in Benzoxazole Research

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference(s) |

|---|---|---|---|

| Structural and Electronic Properties | B3LYP/6-311++g(d,p) | Optimized molecular geometry, bond parameters, and electronic structure analysis. | nih.gov |

| Stable Conformation and Electron Distribution | B3LYP/cc-pVDZ | Identification of energetically stable conformations and mapping of electron distribution using MESP. | esisresearch.org |

| Reactivity and Bioactivity | DFT/B3LYP/6-311G(d,p) | Calculation of quantum parameters, ADME descriptors, and analysis of HOMO-LUMO energies to correlate with antimicrobial activity. | researchgate.netnih.gov |

Analysis of Frontier Molecular Orbitals (FMO) and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. numberanalytics.compku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net

In the context of this compound derivatives, FMO analysis helps in understanding their electronic properties and potential for intramolecular charge transfer (ICT). researchgate.net The presence of electron-donating and electron-accepting groups within the same molecule can facilitate ICT upon photoexcitation, a phenomenon that is often studied through fluorescence spectroscopy. researchgate.netresearchgate.net For example, benzoxazole derivatives containing an N,N-dimethylaniline group exhibit strong charge transfer character in their excited state, as evidenced by the significant dependence of their fluorescence emission on solvent polarity. researchgate.net

The HOMO-LUMO energy gap is a key factor in determining the charge-transfer properties of a molecule. A smaller energy gap generally corresponds to a higher reactivity and a greater ease of electronic transitions. researchgate.net For a series of antimicrobial benzoxazole derivatives, the HOMO-LUMO gap was calculated to be moderate, suggesting a balance of stability and reactivity. nih.gov Computational studies have shown that for some bioactive benzoxazoles, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions, which facilitates charge transfer. d-nb.info

The analysis of FMOs is not only crucial for understanding reactivity but also for predicting the outcomes of pericyclic reactions and designing new chemical reactions and catalysts. numberanalytics.comimperial.ac.uk

Table 2: HOMO-LUMO Energy Gaps for Selected Benzoxazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Compound B1 (antimicrobial) | - | - | 4.2928 | researchgate.net |

| Compound B2 (antimicrobial) | - | - | 4.3219 | researchgate.net |

| Compound B9 (antimicrobial) | - | - | 4.2088 (0.14742 Hartree) | researchgate.netnih.gov |

Molecular Modeling for Ligand-Target Interactions and Mechanism Elucidation

Molecular modeling techniques are indispensable tools in modern drug discovery and materials science. They allow researchers to visualize and simulate the interactions between a small molecule, such as a this compound derivative, and a biological macromolecule or other targets at an atomic level.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov This technique is widely used to screen virtual libraries of compounds and to understand the key interactions that govern binding affinity. esisresearch.org

In the study of benzoxazole derivatives, molecular docking has been successfully employed to investigate their potential as inhibitors of various enzymes. For example, docking studies have been performed on benzoxazole analogs against urease, revealing that substitutions on the aryl ring play a crucial role in the binding interactions with the enzyme's active site. nih.gov Specifically, analogs with hydroxy and fluoro substitutions showed enhanced inhibitory potential. nih.gov

In another study, novel benzoxazole derivatives were docked into the active site of InhA, an enzyme from Mycobacterium tuberculosis. esisresearch.org The results of these simulations helped to explain the observed antimycobacterial activity and provided a basis for the design of more potent inhibitors. esisresearch.org Similarly, docking studies of benzoxazole derivatives with penicillin-binding proteins (PBP4 and PBP2a) have shed light on their antimicrobial mechanism against resistant bacterial strains. nih.gov The simulations revealed key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. nih.gov

The predictive power of molecular docking is often enhanced when combined with other computational methods like QSAR (Quantitative Structure-Activity Relationship) to build robust models for predicting biological activity. researchgate.net

Table 3: Examples of Molecular Docking Studies on Benzoxazole Derivatives

| Target Enzyme/Protein | Key Findings from Docking | Significance | Reference(s) |

|---|---|---|---|

| Urease | Hydroxy and fluoro substitutions on the aryl ring are pivotal for binding interactions. | Guided the design of potent urease inhibitors. | nih.gov |

| M. tuberculosis InhA | Identified key ligand-protein interactions in the active site. | Explained antimycobacterial activity and provided a scaffold for new drug design. | esisresearch.org |

| Penicillin-Binding Protein 4 (PBP4) and PBP2a | Revealed hydrogen bonding and hydrophobic interactions responsible for binding. | Elucidated the antimicrobial mechanism against resistant bacteria. | nih.gov |

Molecular Dynamics Simulations to Investigate Conformational Changes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and fluctuations of the system over time. researchgate.netresearchgate.net MD simulations are crucial for understanding the stability of ligand-protein complexes and the mechanisms of protein activation or inhibition. researchgate.netnih.gov

MD simulations have been used to study the behavior of protein-ligand complexes involving benzoxazole derivatives, providing insights into their stability and interactions at an atomic level. acs.org For example, MD simulations can reveal how the binding of a ligand induces conformational changes in the target protein, which can be essential for its biological function. nih.gov In the context of drug design, MD simulations can help to validate the binding modes predicted by docking and to assess the stability of the ligand in the binding pocket. researchgate.net

A study on the MET receptor, a receptor tyrosine kinase, utilized an integrative approach combining MD simulations and single-molecule imaging to investigate its activation mechanism. nih.gov The simulations showed that ligand binding stabilizes the receptor in a conformation that promotes dimerization, a key step in its activation. nih.gov Such studies highlight the power of MD simulations in elucidating complex biological processes at a molecular level.

Theoretical Predictions in Support of Structure-Property Relationships

Computational methods play a pivotal role in establishing structure-property relationships (SPRs), which are fundamental to the rational design of new molecules with desired characteristics. acs.org By systematically modifying the structure of a molecule and calculating the resulting changes in its properties, researchers can develop predictive models that guide synthetic efforts.

For this compound derivatives, theoretical predictions can help to understand how substitutions on the benzoxazole core affect properties such as electronic structure, reactivity, and biological activity. mdpi.com The introduction of a fluorine atom, for instance, is known to influence a molecule's pKa, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic profile. mdpi.com

Theoretical studies have shown that for conjugated organic molecules, the third-order nonlinear optical susceptibility (γ) can be related to the conjugation length. acs.org Similar relationships can be established for other properties of benzoxazole derivatives. For example, DFT calculations can be used to predict how different substituents will affect the HOMO-LUMO energy gap, which in turn influences the molecule's color and photochemical properties. researchgate.net

In the development of new materials, such as fluoro-containing poly(imide-benzoxazole)s, theoretical calculations can complement experimental characterization to understand the relationship between the molecular structure and properties like thermal stability and dielectric constant. nih.gov By providing a deeper understanding of the underlying principles that govern molecular behavior, theoretical predictions are an invaluable tool in the design and optimization of novel this compound-based systems for a wide range of applications.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(p-tert-butylphenyl)-5-(3-substituted-propionamido)benzoxazole |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole |

| 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole |

| 2-(4-chlorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole |

| 2-(4-fluorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole |

| 5-benzimidazole carboxylic acid |

| N,N-dimethylaniline |

Medicinal Chemistry Applications and Biological Evaluation of 7 Fluoro 1,3 Benzoxazole Derivatives

Structure-Activity Relationship (SAR) Studies of Fluoro-Benzoxazole Analogues

The biological activity of 7-fluoro-1,3-benzoxazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological activity, have been instrumental in optimizing the therapeutic potential of this class of compounds. nih.govresearchgate.net

The Role of 7-Fluoro Substitution in Modulating Bioactivity

The incorporation of a fluorine atom at the 7-position of the benzoxazole (B165842) ring is a key determinant of the biological activity of these derivatives. Fluorine's high electronegativity and relatively small size can alter a molecule's electronic properties, lipophilicity, and metabolic stability. ontosight.aitandfonline.com This substitution can lead to enhanced interactions with biological targets and improved pharmacokinetic profiles. ontosight.ai For instance, the presence of a 7-fluoro group has been associated with enhanced anticancer and antimicrobial activities in various benzoxazole derivatives. ontosight.ai

In a series of benzoxazole derivatives, the introduction of a fluorine atom was found to significantly impact their potency. For example, moving from a non-substituted analog to a fluoro-substituted one resulted in a notable gain in potency in some instances. nih.gov This enhancement is often attributed to the potential for halogen bond or halogen-π interactions with the target protein. nih.gov

Systematic Structural Modifications and Their Pharmacological Impact

Systematic structural modifications of the this compound scaffold have been explored to delineate the structural requirements for various biological activities. These modifications often involve the introduction of different substituents at other positions of the benzoxazole ring or on appended side chains.

For example, in a study of mTOR inhibitors, the introduction of a trifluoromethyl or nitrile group at a specific position resulted in a significant loss of potency, highlighting the preference for lipophilic substituents in that region. nih.gov Conversely, the replacement of a substituent with a bis-amino group led to promising results, with potency on par with a known standard and improved selectivity. nih.gov

The nature of the substituent at the 2-position of the benzoxazole ring is also critical. Studies have shown that the introduction of various aryl and heteroaryl groups at this position can lead to compounds with potent antimicrobial and anticancer activities. researchgate.netd-nb.info The presence of electron-withdrawing groups on these appended rings, such as nitro or chloro groups, has been shown to enhance the biological activity in some cases. researchgate.net

Spectrum of Biological Activities Exhibited by this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, underscoring their potential as therapeutic agents for a variety of diseases. ontosight.ainih.govresearchgate.net

Antimicrobial and Antifungal Efficacy

Benzoxazole derivatives, including those with fluorine substitutions, have been extensively investigated for their antimicrobial and antifungal properties. researchgate.netnih.govmdpi.comresearchgate.net The benzoxazole ring system is considered a key pharmacophore for antimicrobial activity. mdpi.com

In one study, a series of benzoxazole derivatives were synthesized and evaluated for their antifungal activity against eight phytopathogenic fungi. mdpi.com A compound with a fluorine group (5b) exhibited good antifungal activities against several fungal species, with IC50 values ranging from 15.98 to 32.78 μg/mL. mdpi.com However, in this particular series, the non-substituted analog (5a) generally showed broader and more potent activity. mdpi.com

Another study on thymoquinone-derived benzoxazoles found that while the parent compounds showed good antibacterial activity, the introduction of the benzoxazole core led to a partial or complete loss of this activity. mdpi.com However, the antifungal effect against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis was most potent in the aminothymoquinone precursor. mdpi.com

Antineoplastic and Antiproliferative Potency

The anticancer and antiproliferative activities of this compound derivatives are among their most promising therapeutic applications. researchgate.netontosight.airesearchgate.netrsc.org These compounds have shown efficacy against a range of cancer cell lines, often through mechanisms involving the inhibition of key enzymes or the induction of apoptosis. mdpi.comjrespharm.comresearchgate.net

A study on benzoxazoles derived from thymoquinone (B1682898) identified a 2-(4-fluorophenyl) derivative (1f) as the most potent antitumor agent among the tested compounds. mdpi.com This compound was shown to inhibit the phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β) in HeLa and HepG2 cancer cells. mdpi.com

In another study, a series of fluorinated benzoxazole derivatives were evaluated against breast cancer cell lines. rsc.org The 5-fluorobenzoxazole (B1357631) derivative 62a showed high potency against both MCF-7 and MDA-468 cell lines, with GI50 values of 0.36 and 0.27 μM, respectively. rsc.org The fluorinated benzoxazole series was generally more active against the MDA-468 cell line. rsc.org

Furthermore, a series of benzoxazole-based hydrazone derivatives were synthesized and evaluated for their antiglioma activity. jrespharm.com A biphenyl-substituted derivative (3g) was found to be more effective on the C6 rat glioma cell line than the standard drug mitoxantrone. jrespharm.com

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis. For example, certain benzoxazole derivatives have been shown to cause cell cycle arrest and promote apoptosis in cancer cells. researchgate.netresearchgate.net

Enzyme Inhibition and Receptor Modulation

The biological effects of this compound derivatives are often mediated by their interaction with specific enzymes and receptors. researchgate.netresearchgate.netacs.org

Enzyme Inhibition:

Many this compound derivatives exert their therapeutic effects by inhibiting key enzymes involved in disease pathogenesis. For instance, certain sulfonamide-containing benzoxazoles are potent inhibitors of carbonic anhydrases and tyrosine kinases. vulcanchem.com

In the context of cancer, these compounds have been shown to inhibit a variety of enzymes crucial for tumor growth and survival. As mentioned earlier, a 2-(4-fluorophenyl) derivative of a thymoquinone-based benzoxazole inhibits the phosphorylation of Akt and IGF1R β. mdpi.com Other benzoxazole derivatives have been identified as inhibitors of topoisomerases I and II, cyclooxygenase-2 (COX-2), and aurora B kinase. mdpi.com Some derivatives have also shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov

Receptor Modulation:

In addition to enzyme inhibition, this compound derivatives can also modulate the activity of various receptors. A series of benzoxazole derivatives were synthesized and evaluated as melatonin (B1676174) receptor agonists, with two compounds identified as having this activity. nih.gov

Another study focused on the development of 5-HT3 receptor partial agonists for potential use in gastrointestinal disorders. acs.org A 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole derivative exhibited high binding affinity for the 5-HT3 receptor and acted as a partial agonist. acs.org

The ability of these compounds to interact with a diverse range of enzymes and receptors highlights their versatility and potential for the development of targeted therapies.

Other Noteworthy Pharmacological Effects

Derivatives of the this compound scaffold have been investigated for a range of pharmacological activities beyond primary applications. The incorporation of a fluorine atom at the 7-position of the benzoxazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electron distribution, which in turn can modulate its biological activity. ontosight.ai

One area of investigation is their potential as herbicides. Certain 7-chloro-2-ethyl-5-fluorobenzoxazole derivatives have been synthesized and are believed to exhibit herbicidal effects by inhibiting the cell division of plant cells. google.com Another noteworthy application is in the modulation of intracellular calcium. Methyl 7-fluorobenzoxazole-2-carboxylate has been synthesized as part of research into compounds that modulate the activity of store-operated calcium (SOC) channels. google.com

Furthermore, some derivatives have been explored for their effects on the central nervous system. For instance, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole has been identified as a partial agonist for the 5-HT3 receptor, which is involved in conditions like nausea and vomiting. acs.org Additionally, certain benzoxazole derivatives have been investigated for their potential in treating neurodegenerative diseases through the inhibition of acid ceramidase. nih.gov

The diverse pharmacological effects of these compounds highlight the versatility of the this compound scaffold in medicinal chemistry. nih.govmdpi.com

Advanced Biological Evaluation Methodologies

The biological evaluation of this compound derivatives involves a variety of advanced methodologies to determine their therapeutic potential. najah.edu These methods are crucial for understanding the compounds' mechanisms of action and for identifying promising candidates for further development. nih.gov

A fundamental step in evaluating the anticancer potential of this compound derivatives is the assessment of their cytotoxicity and antiproliferative activity against various cancer cell lines. researchgate.net The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the sulforhodamine B (SRB) assay are commonly employed for this purpose. nih.govmdpi.com These assays measure the metabolic activity or total protein content of cells, respectively, providing an indication of cell viability and proliferation after treatment with the test compounds. mdpi.com

For example, a series of novel 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles were evaluated for their cytotoxicity on human A-549 lung carcinoma cells. nih.gov In another study, fluorinated benzoxazole derivatives were tested against human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative), as well as human colon carcinoma cell lines HCT-116 and HT-29. nih.govrsc.org The 5-fluorobenzoxazole derivative 62a showed high potency against both MCF-7 and MDA-468 cell lines. nih.govrsc.org

The results from these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%. nih.govrsc.org These values are crucial for comparing the potency of different derivatives and for selecting promising candidates for further investigation. scispace.com

Table 1: Antiproliferative Activity of Selected Fluorinated Benzoxazole Derivatives

| Compound | Cell Line | Activity (GI50/IC50 µM) | Reference |

|---|---|---|---|

| 5-Fluorobenzoxazole 62a | MCF-7 | 0.36 | nih.govrsc.org |

| 5-Fluorobenzoxazole 62a | MDA-468 | 0.27 | nih.govrsc.org |

| 6-Fluorobenzoxazole 63d | MDA-468 | 0.017 | nih.gov |

| 6-Fluorobenzoxazole 63h | MDA-468 | 0.037 | nih.gov |

The antimicrobial potential of this compound derivatives is assessed using standardized antimicrobial susceptibility testing methods. apec.orgmdpi.com These methods determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism. mdpi.comnih.gov The two main techniques used are the broth dilution method and the agar (B569324) diffusion method. apec.orgnih.gov

In the broth dilution method, serial dilutions of the test compound are prepared in a liquid growth medium and inoculated with the target microorganism. nih.gov After incubation, the tubes are visually inspected for turbidity to determine the MIC. mdpi.com The agar diffusion method involves placing paper discs impregnated with the test compound onto an agar plate that has been uniformly inoculated with the microorganism. nih.gov The compound diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured. mdpi.comnih.gov

For instance, novel pleuromutilin (B8085454) derivatives containing a substituted benzoxazole, including a 7-fluorobenzoxazole moiety, were evaluated for their antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The MIC values for these compounds were determined using the broth dilution method. nih.gov Some of these derivatives exhibited potent antibacterial activity, with some showing superior MIC values compared to the reference drug tiamulin. nih.gov Time-kill curve assays can also be performed to assess the bactericidal or bacteriostatic effect of the compounds over time. nih.govresearchgate.net

To elucidate the mechanism of action of this compound derivatives, biochemical and cell-based enzyme assays are employed. These assays measure the ability of the compounds to inhibit specific enzymes that are critical for the survival and proliferation of cancer cells or microorganisms. nih.gov

For example, some benzoxazole derivatives have been evaluated for their inhibitory activity against enzymes such as epidermal growth factor receptor (EGFR) and aromatase, which are important targets in breast cancer therapy. nih.gov In one study, a benzoxazole derivative showed EGFR inhibition comparable to the known inhibitor erlotinib. nih.gov Another area of investigation is the inhibition of the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall. tandfonline.com A fluorometric assay can be used to measure the inhibition of DprE1 activity. tandfonline.com

Cell-based assays are also crucial for confirming that the compound can engage its target within a cellular context. For instance, the inhibition of protein kinase B (Akt) phosphorylation in cancer cell lines like HeLa and HepG2 has been demonstrated for certain benzoxazole derivatives using Western blot analysis. nih.govmdpi.com Similarly, the activity of enzymes like CYP1A1 can be measured in intact cells using assays like the ethoxyresorufin-O-deethylase (EROD) assay. nih.gov

Understanding how this compound derivatives affect cellular pathways, such as apoptosis and the cell cycle, is crucial for determining their anticancer mechanism. mdpi.com Flow cytometry is a powerful technique used for this purpose. nih.govnih.gov

To analyze the cell cycle, cancer cells are treated with the compound, and then their DNA is stained with a fluorescent dye like propidium (B1200493) iodide. nih.gov Flow cytometry analysis then reveals the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). nih.govnih.gov For example, some fluorinated benzothiazole (B30560) derivatives, which are structurally related to fluorobenzoxazoles, have been shown to cause an increase in the G1 and S phase cell population, with a corresponding decrease in the G2/M phase in MCF-7 breast cancer cells. nih.gov

Apoptosis, or programmed cell death, is another key pathway investigated. nih.gov The Annexin V/Propidium Iodide assay is a common method used to detect and differentiate between early and late apoptotic cells via flow cytometry. nih.govmdpi.com For instance, certain benzoxazole derivatives have been shown to induce apoptosis in breast cancer cells, as demonstrated by high Annexin V binding affinity. nih.gov Western blot analysis can further confirm the induction of apoptosis by measuring the expression levels of key apoptotic proteins like caspases (e.g., caspase-9) and members of the Bcl-2 family. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 7 Fluoro 1,3 Benzoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: A proton NMR spectrum for 7-Fluoro-1,3-benzoxazole would be expected to show distinct signals for each of the aromatic protons. The proton on the oxazole (B20620) ring (at position 2) would likely appear as a singlet in the downfield region (typically >8.0 ppm). The three protons on the benzene (B151609) ring would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom at position 7. The fluorine-hydrogen coupling (J-coupling) would provide definitive evidence for the fluorine's position.

¹³C NMR: The carbon NMR spectrum would display signals for each of the seven unique carbon atoms in the benzoxazole (B165842) core. The carbon atom bonded to the fluorine (C7) would show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. Other carbons in proximity to the fluorine atom would exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. Chemical shifts would be influenced by the electronegativity of the adjacent oxygen, nitrogen, and fluorine atoms.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the nitrogen atom within the oxazole ring, confirming its heterocyclic nature.

While specific experimental data for this compound is not available, analysis of related benzoxazole structures confirms the utility of these NMR techniques in establishing their molecular framework. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (C₇H₄FNO), the exact molecular mass would be determined with high precision using high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum of the parent compound, benzoxazole, shows a prominent molecular ion peak (M⁺) at m/z 119, which is also the base peak, indicating the stability of the aromatic system. nist.gov The primary fragmentation pathway involves the loss of a molecule of carbon monoxide (CO) to yield an ion at m/z 91, followed by the loss of hydrogen cyanide (HCN) to produce an ion at m/z 64. nist.gov

For this compound, the molecular ion peak would be expected at m/z 137. Its fragmentation pattern would likely follow a similar pathway, with initial losses of CO and HCN, though the presence of the stable C-F bond would influence the relative abundances of the resulting fragment ions.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Formula | Calculated m/z | Ion Type |

|---|---|---|

| C₇H₄FNO | 137.0277 | [M]⁺ |

| C₆H₄FN | 109.0328 | [M-CO]⁺ |

| C₅H₃F | 82.0220 | [M-CO-HCN]⁺ |

Note: This table is theoretical and based on expected fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of a benzoxazole derivative is characterized by several key absorption bands.

For this compound, the spectrum would be dominated by vibrations of the fused aromatic ring system.

C-F Stretch: A strong absorption band, typically in the range of 1250-1000 cm⁻¹, would be indicative of the carbon-fluorine bond.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the oxazole ring typically appears around 1650-1550 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching of the C-O-C ether linkage within the oxazole ring would be expected in the 1275-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.

The gas-phase IR spectrum of the parent benzoxazole shows characteristic bands that align with these expected regions, providing a reference for interpreting the spectra of its derivatives. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound has not been reported in the searched literature, this method would be capable of unambiguously confirming the connectivity of the atoms and the planarity of the fused ring system. It would also reveal how the molecules pack together in a crystal lattice, providing insight into intermolecular forces such as π-stacking or interactions involving the fluorine atom. X-ray crystallography remains a critical tool for the structural verification of novel benzoxazole derivatives. nih.gov

Advanced Chromatographic and Spectrophotometric Techniques

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. While this compound itself may not be strongly fluorescent, the benzoxazole scaffold is a key component of many fluorescent molecules. researchgate.net

Many benzoxazole derivatives are used as fluorescent probes and labeling reagents. dergipark.org.trelsevierpure.com For instance, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a related heterocyclic compound, is widely used to derivatize amines and thiols, allowing for their highly sensitive detection by HPLC with fluorescence detection. nih.govresearchgate.net An HPLC method for analyzing this compound would likely use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection could be achieved using a UV detector.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like benzoxazole exhibit characteristic absorption bands in the UV region. The UV spectrum of the parent benzoxazole shows absorption maxima related to π-π* transitions within the conjugated system. nist.gov

For this compound, the UV-Vis spectrum would be expected to show similar characteristic absorptions. The fluorine substituent may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to the parent compound. Studies on other benzoxazole derivatives show that their absorption properties are highly dependent on substitution and solvent, with absorption maxima typically falling in the UVA range (320-400 nm). scielo.br This makes the benzoxazole scaffold a subject of interest for applications such as organic UV filters. scielo.brsemanticscholar.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzoxazole |

| 6-Fluoro-2-phenyl-1,3-benzoxazole |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |

| Carbon Monoxide |

| Hydrogen Cyanide |

| Acetonitrile |

Broader Applications and Future Directions in 7 Fluoro 1,3 Benzoxazole Research

Applications in Materials Science and Chemical Biology

The distinct photophysical and electrochemical properties of the 7-fluoro-1,3-benzoxazole core are being harnessed to create a new generation of functional materials. From luminescent dyes for biological imaging to advanced components for electronic displays and energy storage, the applications are both diverse and promising.

The benzoxazole (B165842) moiety is a well-established fluorophore, known for its good photophysical and photochemical properties. researchgate.net Benzoxazole derivatives are recognized for their promising photoluminescent characteristics, making them suitable for use as fluorescent DNA probes. periodikos.com.br These compounds often exhibit an increase in fluorescence emission intensity upon binding to biological macromolecules like DNA, a desirable trait for a fluorescent probe. periodikos.com.br

The introduction of a fluorine atom can significantly modulate the fluorescence properties of a molecule, including its quantum yield—the ratio of photons emitted to photons absorbed. nih.govhoriba.com While specific quantum yield data for this compound is not extensively documented, the general strategy of using halogenation to tune the photophysical properties of fluorophores is common in dye chemistry. rsc.org The electron-withdrawing nature of fluorine can alter the energy of the molecule's frontier orbitals, thereby shifting absorption and emission wavelengths and influencing the efficiency of the fluorescence process. This principle is utilized in the design of fluorescent probes for detecting specific analytes, such as metal ions. researchgate.net For instance, the related fluorophore 7-nitrobenzofurazan has been incorporated into probes for the specific detection of glutathione. bohrium.com The potential of this compound lies in its utility as a core structure for developing novel fluorescent dyes with tailored properties for applications in bio-imaging and sensing.

In the field of liquid crystals (LCs), there is a continuous demand for materials with high birefringence (Δn) and specific dielectric anisotropy (Δε) for advanced display and photonic applications. Research has shown that incorporating a benzoxazole unit into the molecular structure of LCs is an effective method to enhance both Δn and Δε. This enhancement is attributed to the π-conjugated system of the fused benzene (B151609) and oxazole (B20620) rings and the large dipole moment associated with the benzoxazole moiety.

| Property | Effect of Benzoxazole Core | Effect of Fluorine Substitution |

|---|---|---|

| Birefringence (Δn) | Increases due to π-conjugated system | Modulates and can enhance Δn |

| Dielectric Anisotropy (Δε) | Increases due to large dipole moment | Allows for fine-tuning of Δε |

| Solubility | Variable | Generally improves in LC hosts |

| Nematic Range | Variable | Can be widened |

Redox flow batteries (RFBs) represent a promising technology for large-scale, grid-level energy storage, crucial for integrating intermittent renewable energy sources. scispace.comnih.govnih.gov A key area of research is the development of novel organic redox-active materials (redoxmers) that are low-cost, earth-abundant, and possess tunable electrochemical properties. harvard.edu Heterocyclic aromatic compounds, such as phenazines and benzotriazoles, are actively being investigated as potential anolytes (negative electrolytes) and catholytes (positive electrolytes) in non-aqueous RFBs. researchgate.netjcesr.org

While this compound itself has not been extensively reported as a redox-active material, its fluorinated heterocyclic structure makes it a candidate for future investigation. The benzoxazole core provides a stable aromatic system, and the fluorine atom can be used to modulate its redox potential. Research into related structures like 2,1,3-benzothiadiazole (B189464) has shown their potential as redoxmers, sometimes with the added benefit of fluorescence for in-situ battery health monitoring. aenert.com Future work could explore the synthesis of this compound derivatives and characterize their electrochemical properties, such as redox potential and stability, to assess their suitability for next-generation energy storage systems.

Novel Therapeutic Areas and Target Identification

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. eurekaselect.com Consequently, the this compound core is an attractive starting point for the discovery of new therapeutic agents.

The development of new herbicides with novel modes of action is critical for managing weed resistance in agriculture. nih.govnih.gov Research has identified that compounds incorporating a fluorinated benzoxazine (B1645224) ring, a structure closely related to benzoxazole, possess potent herbicidal activity. Specifically, derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] digitellinc.comchimia.choxazin-6-yl)isoindoline-1,3-dione have been synthesized and evaluated for their phytotoxic effects. nih.gov

The primary biological target for this class of compounds is the enzyme protoporphyrinogen (B1215707) oxidase (protox). nih.gov Inhibition of protox disrupts the chlorophyll (B73375) and heme biosynthesis pathway in plants, leading to the accumulation of phototoxic intermediates, rapid cell membrane disruption, and ultimately, plant death.

Studies have shown that strategic modifications to the core structure can yield herbicides with high efficacy and crop selectivity. For example, the compound 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] digitellinc.comchimia.choxazin-6-yl)isoindoline-1,3-dione (compound 8e in the cited study) demonstrated IC₅₀ values against weeds like velvetleaf and crabgrass that were comparable to commercial standards. nih.gov This compound also showed promising safety profiles for crops such as cotton, maize, and wheat at specific application rates. nih.gov The presence of the 7-fluoro substituent on the benzoxazine ring is a key element in the design of these potent protox inhibitors, underscoring the importance of fluorinated benzoxazole-type structures in agrochemical research. nih.govresearchgate.net

| Compound Class | Biological Target | Effect of Fluorination | Example Weeds Controlled |

|---|---|---|---|

| Fluorinated Benzoxazine-based Phthalimides | Protoporphyrinogen Oxidase (Protox) | Enhances herbicidal potency and selectivity | Velvetleaf (Abutilon theophrasti), Crabgrass (Digitaria sanguinalis) |

The versatility of the benzoxazole scaffold allows it to be used in the design of inhibitors for a wide range of biological targets relevant to human health. researchgate.net A critical target in cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.gov Several series of benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.gov

The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme's active site, competing with the natural substrate and blocking the downstream signaling cascade that promotes cell proliferation and survival. youtube.comyoutube.com The inclusion of a fluorine atom, as in the this compound core, can enhance binding affinity through favorable electrostatic or hydrogen-bonding interactions with amino acid residues in the active site.

Beyond kinases, the fluorinated benzoxazole structure serves as a template for exploring other emerging targets. Researchers are constantly seeking new molecules to inhibit proteins involved in apoptosis (programmed cell death), cell cycle regulation, and microbial pathogenesis. The ability to systematically modify the this compound core allows for the creation of large chemical libraries that can be screened against these targets to identify new lead compounds for drug development.

Prospects for Integrated Research Methodologies

The exploration of this compound and its derivatives is increasingly benefiting from the convergence of computational and experimental research methodologies. This integrated approach, which synergizes the predictive power of in silico techniques with the empirical validation of in vitro and in vivo studies, is accelerating the discovery and development of novel applications for this versatile scaffold. The future of this compound research lies in the seamless integration of these diverse strategies to create a more efficient and insightful discovery pipeline.

The synergy between computational modeling and experimental screening allows for a rapid and cost-effective exploration of the vast chemical space surrounding the this compound core. nih.gov High-throughput computational screening can triage large virtual libraries of derivatives to identify candidates with a high probability of desired biological activity, which can then be prioritized for synthesis and experimental testing. researchgate.netchemijournal.com

Iterative Drug Design and Optimization

An integrated research workflow often follows an iterative cycle, as depicted in the table below. This process begins with computational modeling to predict the activity and properties of virtual this compound derivatives. Promising candidates are then synthesized and subjected to high-throughput experimental screening. The data from these experiments are then used to refine the computational models, leading to a new cycle of design and testing. This iterative feedback loop enhances the predictive accuracy of the models and enriches the understanding of the structure-activity relationships (SAR).

Table 1: The Iterative Cycle of Integrated Drug Discovery for this compound Derivatives

| Step | Methodology | Description |

| 1. In Silico Design & Screening | Molecular Docking, QSAR, Molecular Dynamics | Virtual screening of this compound libraries to predict binding affinity to a specific biological target. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structure with biological activity. nih.govresearchgate.netnih.gov |

| 2. Chemical Synthesis | Organic Synthesis | Laboratory synthesis of prioritized this compound candidates identified through computational screening. |

| 3. In Vitro High-Throughput Screening (HTS) | Biochemical and Cell-based Assays | Rapid experimental testing of the synthesized compounds against the biological target to determine their actual activity and potency. nih.govnih.gov |

| 4. Data Analysis & SAR Refinement | Cheminformatics, Statistical Analysis | Analysis of experimental data to establish and refine the structure-activity relationship (SAR) of the this compound scaffold. |

| 5. Model Refinement & Iteration | Machine Learning, AI | Feeding the experimental data back into the computational models to improve their predictive power for the next round of virtual screening and design. |

Computational and Experimental Synergy in Action

The integration of in silico and in vitro approaches has been successfully applied to the broader class of benzoxazole derivatives for various therapeutic areas. For instance, a combination of molecular docking and 3D-QSAR studies has been used to identify potent inhibitors of specific enzymes. nih.gov These computational predictions are then validated through experimental assays.

Table 2: Illustrative Example of Integrated Research Findings for Fluorinated Benzoxazole Derivatives

| Compound Series | Computational Method | Predicted Activity | Experimental Validation | Key Findings |

| Fluorinated Benzoxazinones | MIA-QSAR, Molecular Docking | High inhibitory activity against protoporphyrinogen IX oxidase. nih.gov | In vitro enzyme inhibition assays. | The QSAR model demonstrated high predictive accuracy, and molecular dynamics simulations provided insights into the binding mode. nih.gov |

| Benzoxazole Benzenesulfonamides | 3D-QSAR | Antidiabetic potential via inhibition of fructose-1,6-bisphosphatase. chemijournal.com | Virtual screening identified compounds with better docking scores than the lead molecule. chemijournal.com | The 3D-QSAR model provided a statistically valid correlation between structure and activity. chemijournal.com |

| General Benzoxazole Derivatives | QSAR, Molecular Docking | Antimicrobial activity against various bacterial strains. researchgate.net | In vitro antimicrobial screening. | Topological parameters were found to be highly relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net |

The future prospects for integrated research methodologies in the study of this compound are promising. The continued development of more sophisticated computational algorithms, coupled with advancements in high-throughput screening technologies, will undoubtedly lead to a deeper understanding of this compound's potential and accelerate its translation into practical applications. rsc.org

常见问题

Q. What strategies optimize the stability of reactive intermediates during this compound synthesis?

- Methodological Answer :

- Temperature control : Use ice baths for nitro intermediates prone to decomposition.

- Protecting groups : Acetylated amines (e.g., 2-acetyl derivatives) prevent oxidation during coupling.

- Real-time monitoring : Employ in situ FTIR to track intermediates (e.g., C=O at 1700 cm⁻¹) and adjust reaction conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||